Methyl 5,6,7,8-tetrahydroisoquinoline-3-carboxylate
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Overview
Description
Methyl 5,6,7,8-tetrahydroisoquinoline-3-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,6,7,8-tetrahydroisoquinoline-3-carboxylate typically involves multicomponent reactions. One common method is the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another approach involves the cyclization of N-acyl derivatives of β-phenylethylamine using dehydrating agents such as phosphorus oxychloride or zinc chloride .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in optimizing reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6,7,8-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.
Substitution: Substitution reactions often occur at the nitrogen atom or the aromatic ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 5,6,7,8-tetrahydroisoquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential neuroprotective and neurotoxic effects.
Medicine: Investigated for its anticancer and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of methyl 5,6,7,8-tetrahydroisoquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit enzymes like dihydrofolate reductase and cyclin-dependent kinase 2, which are involved in cell cycle regulation and cancer progression . Additionally, it can modulate neurotransmitter systems, potentially affecting dopaminergic pathways in the brain .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroisoquinoline: A simpler analog with similar biological activities.
1,2,3,4-Tetrahydroisoquinoline: Another analog with diverse biological activities, including neuroprotective effects.
3-Methyl-5,6,7,8-tetrahydroquinoline: A methylated derivative with unique chemical properties.
Uniqueness
Methyl 5,6,7,8-tetrahydroisoquinoline-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its carboxylate group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Biological Activity
Methyl 5,6,7,8-tetrahydroisoquinoline-3-carboxylate (MTHIQ) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity based on recent studies, including data tables and case studies that illustrate its effects.
Overview of MTHIQ
MTHIQ belongs to the class of tetrahydroisoquinoline derivatives, which are known for their diverse pharmacological properties. The compound has been investigated for its potential applications in treating various diseases, including cancer and infections.
Anticancer Activity
Recent studies have highlighted the anticancer properties of MTHIQ derivatives. For instance, a study focusing on modified tetrahydroisoquinoline compounds demonstrated significant antiproliferative effects against several cancer cell lines, including ovarian carcinoma (A2780) and breast cancer (MCF-7) cells. The results indicated that certain derivatives exhibited IC50 values below 25 μM, suggesting potent anticancer activity.
Table 1: Antiproliferative Activity of MTHIQ Derivatives
Compound | Cell Line | IC50 (μM) | Selectivity Index |
---|---|---|---|
MTHIQ | A2780 | 17.14 | High |
MTHIQ | MCF-7 | 26.50 | Moderate |
MTHIQ | Wi-38 | 52.96 | Low |
The above table summarizes the findings from various in vitro assays that assessed the cytotoxicity of MTHIQ derivatives against different cancer cell lines. Notably, compound modifications significantly influenced their anticancer potency and selectivity towards tumor versus normal cells .
The mechanism through which MTHIQ exerts its anticancer effects appears to involve multiple pathways:
- Cell Cycle Arrest : Studies indicate that MTHIQ can induce cell cycle arrest at the G0/G1 phase in cancer cells, leading to reduced proliferation.
- Mitochondrial Dysfunction : The most active derivatives have been shown to disrupt mitochondrial membrane potential and increase reactive oxygen species (ROS) production, which contributes to apoptosis in cancer cells .
- Targeting Specific Enzymes : Some studies suggest that MTHIQ may act as an inhibitor of specific enzymes involved in tumor progression .
Antimicrobial Activity
In addition to its anticancer properties, MTHIQ has also been investigated for antimicrobial activity . Research indicates that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria while showing limited antifungal effects.
Table 2: Antimicrobial Activity of MTHIQ Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
MTHIQ | Staphylococcus aureus | 12 μg/mL |
MTHIQ | Escherichia coli | 20 μg/mL |
MTHIQ | Candida albicans | >100 μg/mL |
The table illustrates the efficacy of MTHIQ against various bacterial strains, highlighting its potential as a lead compound for developing new antimicrobial agents .
Case Studies
- Ovarian Cancer Treatment : A study evaluated the efficacy of a series of tetrahydroisoquinoline derivatives against SKOV-3 ovarian cancer cells. The results showed that modifications at specific positions on the isoquinoline ring significantly enhanced anticancer potency while maintaining selectivity towards non-cancerous cells .
- Antiviral Properties : Another investigation into tetrahydroisoquinoline-based compounds revealed promising antiviral activity against SARS-CoV-2 in vitro, indicating a potential role in infectious disease treatment .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl 5,6,7,8-tetrahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h6-7H,2-5H2,1H3 |
InChI Key |
ALGOYQFNIOILEU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2CCCCC2=C1 |
Origin of Product |
United States |
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